![molecular formula C13H25NO B14512613 2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)cyclohexan-1-one CAS No. 63159-63-7](/img/structure/B14512613.png)
2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)cyclohexan-1-one is an organic compound with the molecular formula C13H25NO. It is a derivative of cyclohexanone and contains a dimethylamino group, a methyl group, and an isopropyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with dimethylamine and formaldehyde. The reaction is carried out under acidic or basic conditions, depending on the desired yield and purity of the product. The process can be summarized as follows:
- The reaction mixture is heated to promote the formation of the desired product.
- The product is then purified using techniques such as distillation or recrystallization.
Cyclohexanone: is reacted with in the presence of .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), alkylating agents
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated or alkylated derivatives
Applications De Recherche Scientifique
2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with receptors or enzymes, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A simpler ketone with similar structural features.
Dimethylaminoisopropanol: Contains a dimethylamino group and an alcohol functional group.
Menthol: A cyclic compound with a hydroxyl group and similar molecular weight.
Uniqueness
2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)cyclohexan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
63159-63-7 |
|---|---|
Formule moléculaire |
C13H25NO |
Poids moléculaire |
211.34 g/mol |
Nom IUPAC |
2-[(dimethylamino)methyl]-3-methyl-6-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C13H25NO/c1-9(2)11-7-6-10(3)12(13(11)15)8-14(4)5/h9-12H,6-8H2,1-5H3 |
Clé InChI |
YXVPQKJJGUGHCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(=O)C1CN(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


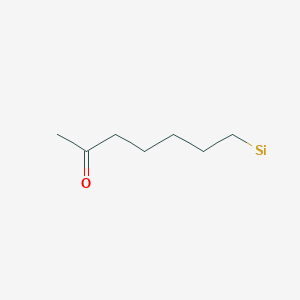
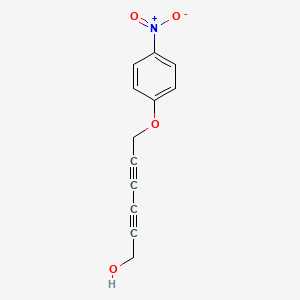
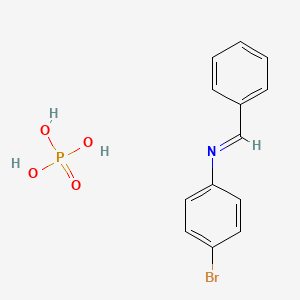

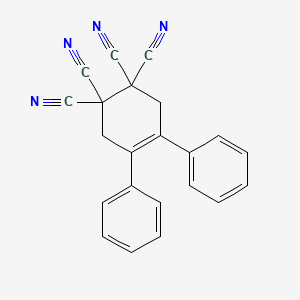
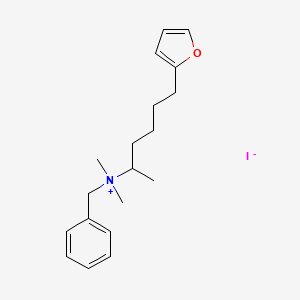
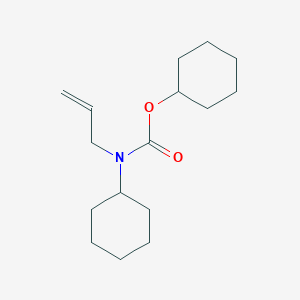
![2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione](/img/structure/B14512562.png)
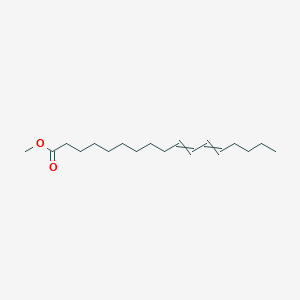
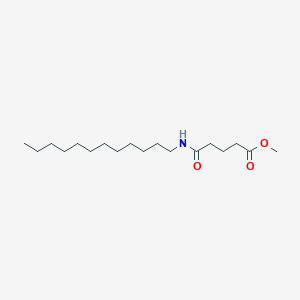
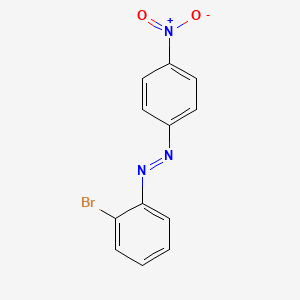
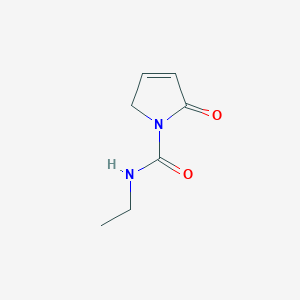
![4-{[(Prop-2-yn-1-yl)oxy]methoxy}but-2-yn-1-ol](/img/structure/B14512609.png)
![Urea, [(1-phenylcyclohexyl)methyl]-](/img/structure/B14512617.png)
